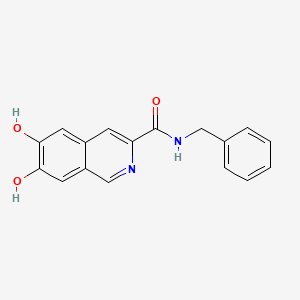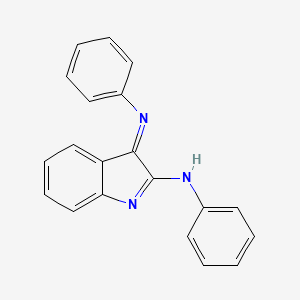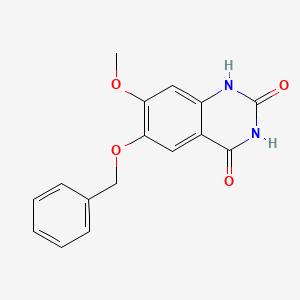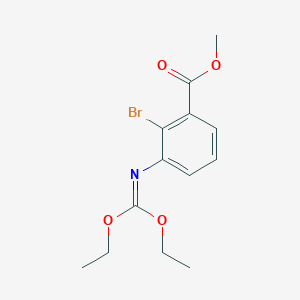![molecular formula C19H18N2O B11837374 N-[6-(Dimethylamino)naphthalen-1-yl]benzamide CAS No. 62972-13-8](/img/structure/B11837374.png)
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide is an organic compound with the molecular formula C19H18N2O It is known for its unique structural features, which include a naphthalene ring substituted with a dimethylamino group and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Dimethylamino)naphthalen-1-yl]benzamide typically involves the reaction of 6-(dimethylamino)naphthalene-1-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties, making it useful in studying molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy and imaging to label and track biological molecules and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Wirkmechanismus
The mechanism of action of N-[6-(Dimethylamino)naphthalen-1-yl]benzamide primarily involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The dimethylamino group enhances the electron-donating ability of the naphthalene ring, facilitating interactions with electron-deficient species. These interactions can influence the compound’s fluorescence properties and its ability to act as a probe in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(8-Fluoronaphthalen-1-yl)benzamide: Similar structure but with a fluorine substituent, leading to different electronic properties and hydrogen bonding interactions.
1,8-Naphthalimide Derivatives: Known for their emissive properties in OLEDs and other optoelectronic applications.
Uniqueness
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide stands out due to its strong fluorescence and the presence of the dimethylamino group, which significantly alters its electronic properties compared to other naphthalene derivatives. This makes it particularly useful as a fluorescent probe and in optoelectronic applications .
Eigenschaften
CAS-Nummer |
62972-13-8 |
|---|---|
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N-[6-(dimethylamino)naphthalen-1-yl]benzamide |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-11-12-17-15(13-16)9-6-10-18(17)20-19(22)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,22) |
InChI-Schlüssel |
RCTQMDYXGDNQSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)
![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate](/img/structure/B11837307.png)

![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)







![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)
